

Compound of Interest

Compound Name: Fructose-proline

Cat. No.: B142040

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the Amadori compound, Fructose-proline (Fru-Pro), in aqueous so

Introduction

The Maillard reaction, initiated by the condensation of a reducing sugar with an amino compound, is a cornerstone of food science, contributing to the

The thermal stability of Fru-Pro in aqueous environments is a critical parameter influencing its fate and the subsequent formation of a complex array c

This guide summarizes the current knowledge on the thermal stability of Fru-Pro, presenting quantitative data on its degradation, detailed experiment

Thermal Degradation of Fructose-Proline

The thermal degradation of Fru-Pro in aqueous solutions is a complex process governed by factors such as temperature, pH, and the presence of oth

Degradation Pathways

The degradation of Amadori compounds like Fru-Pro proceeds mainly through two enolization pathways[1]:

- 1,2-Enolization: This pathway is favored under acidic to neutral conditions (pH < 7) and leads to the formation of 3-deoxyglucosone (3-DG), a highly
- 2,3-Enolization: This pathway is more prominent under neutral to alkaline conditions (pH ≥ 7) and results in the formation of 1-deoxyglucosone (1-E

The pyrrolidine ring of proline influences the reaction pathways, favoring the formation of specific volatile compounds that contribute to characteristic

```
graph DegradationPathways {
    layout=dot;
    rankdir=LR;
    node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
    edge [fontname="Arial", fontsize=9];

FruPro [label="Fructose-Proline", fillcolor="#F1F3F4", fontcolor="#202124"];
Enolization [label="Enolization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Enol12 [label="1,2-Enolization\n(Acidic to Neutral pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Enol23 [label="2,3-Enolization\n(Neutral to Alkaline pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DG3 [label="3-Deoxyglucosone (3-DG)", fillcolor="#FBBC05", fontcolor="#202124"];
DG1 [label="1-Deoxyglucosone (1-DG)", fillcolor="#34A853", fontcolor="#FFFFFF"];
HMF [label="5-Hydroxymethylfurfural (HMF)", fillcolor="#F1F3F4", fontcolor="#202124"];
Volatiles [label="Volatile Compounds\n(e.g., Pyrrolizines)", fillcolor="#F1F3F4", fontcolor="#202124"];
Melanoidins [label="Melanoidins", fillcolor="#5F6368", fontcolor="#FFFFFF"];
```


<pre>FruPro -> Enolization [arrowhead=none]; Enolization -> Enol2; Enolization -> Enol23; Enol12 -> DG3; Enol23 -> DG1; DG3 -> HMF; DG1 -> Volatiles; DG3 -> Melanoidins; DG1 -> Melanoidins; }</pre>
Caption: The RAGE signaling pathway activated by AGEs.
The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, including:
• Activation of NADPH Oxidase: This leads to an increase in intracellular Reactive Oxygen Species (ROS), indu
• Activation of Mitogen-Activated Protein Kinases (MAPKs): This includes the activation of ERK, JNK, and p38
• Activation of the Transcription Factor NF-ĸB: This is a key event that leads to the upregulation of pro-inf
The culmination of these signaling events contributes to cellular dysfunction, inflammation, and apoptosis, w

Proline Metabolism and Oxidative Stress

Proline itself plays a dual role in cellular stress responses. While it can act as an osmoprotectant and a chi

Foundational & Exploratory

Check Availability & Pricing

Conclusion

The thermal stability of Fructose-proline in aqueous solutions is a multifaceted topic with significant impli-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal Stability of Fructose-Proline in Aqueous Solutions: An In-depth Technical Guide]. BenchChem, [2025]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.